

2,2',4-Trihydroxy-5'-methylchalcone chemical structure and properties

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Compound of Interest

Compound Name: 2,2',4-Trihydroxy-5'-methylchalcone

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An In-depth Technical Guide to 2,2',4-Trihydroxy-5'-methylchalcone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **2,2',4-Trihydroxy-5'-methylchalcone**. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

2,2',4-Trihydroxy-5'-methylchalcone is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system.

Chemical Structure of 2,2',4-Trihydroxy-5'-methylchalcone

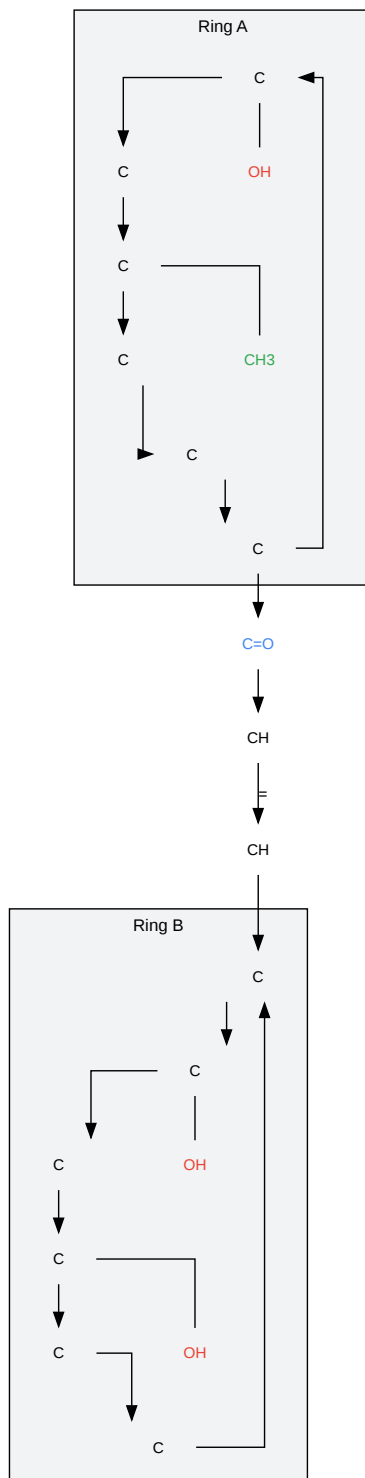
[Click to download full resolution via product page](#)Caption: 2D structure of **2,2',4-Trihydroxy-5'-methylchalcone**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one[1]
Molecular Formula	C ₁₆ H ₁₄ O ₄ [1]
Molecular Weight	270.28 g/mol [1]
Canonical SMILES	<chem>CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O</chem>
InChIKey	DALTUEQXZSBGHN-UHFFFAOYSA-N[1]
PubChem CID	459987[1]

Physicochemical and Spectral Properties

While specific experimental data for **2,2',4-Trihydroxy-5'-methylchalcone** is not widely available, its properties can be inferred from computed data and the known characteristics of related hydroxychalcones.

Table 2: Physicochemical Properties

Property	Value	Source
XLogP3	3.5	Computed by PubChem[1]
Topological Polar Surface Area	77.8 Å ²	Computed by PubChem[1]
Melting Point	193-194 °C	Experimental, for isomer 2,2',4'-Trihydroxychalcone[2]

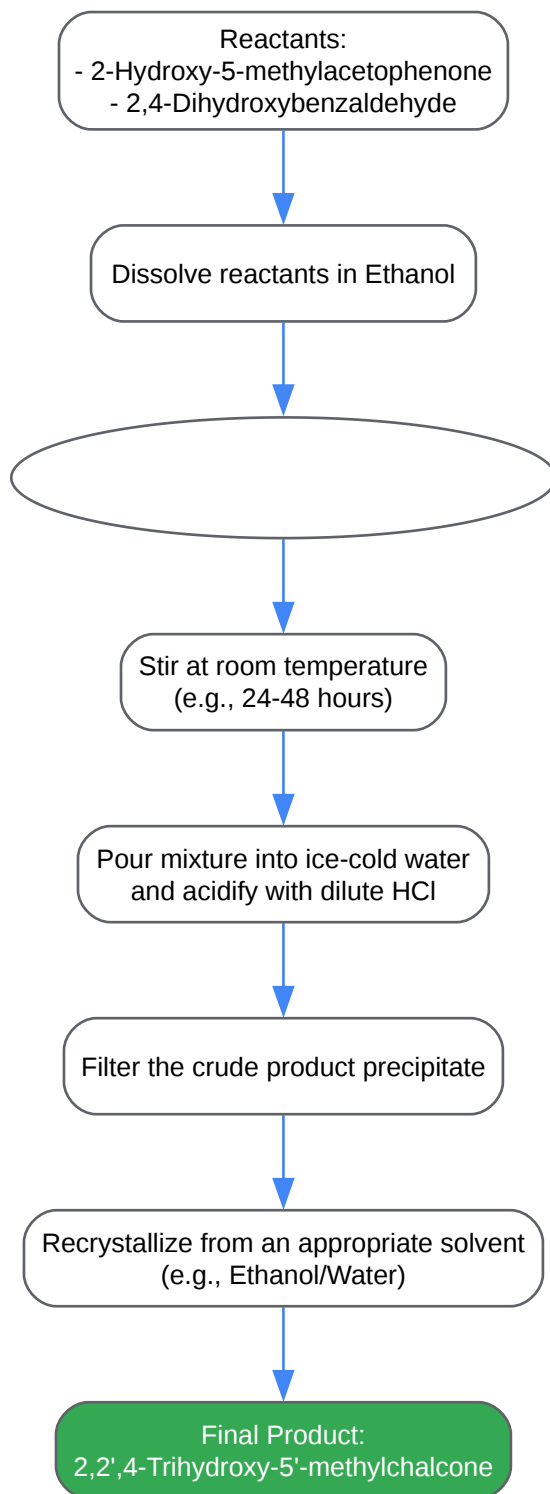
Table 3: General Spectral Data for Hydroxychalcones

Spectral Method	Characteristic Peaks
^1H NMR	Aromatic Protons: δ 6.0-8.0 ppm Vinyl Protons (H_α , H_β): δ 7.0-8.0 ppm (as doublets, $J \approx 15-16$ Hz for trans isomer) [3] [4] Hydroxyl Protons: δ 9.0-13.0 ppm (intramolecular H-bond) Methyl Protons: δ 2.0-2.5 ppm
^{13}C NMR	Carbonyl Carbon ($\text{C}=\text{O}$): δ 186-197 ppm Vinyl Carbons (C_α , C_β): δ 116-128 ppm (C_α), δ 137-146 ppm (C_β) Aromatic Carbons: δ 100-165 ppm
IR Spectroscopy (cm^{-1})	O-H Stretch (Hydroxyl): 3200-3600 (broad) C-H Stretch (Aromatic): 3000-3100 $\text{C}=\text{O}$ Stretch (Ketone): 1630-1660 $\text{C}=\text{C}$ Stretch (Vinyl & Aromatic): 1500-1600 [3]
Mass Spectrometry	$[\text{M}+\text{H}]^+$: m/z 271.0965 $[\text{M}-\text{H}]^-$: m/z 269.0819

Synthesis and Experimental Protocols

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation between an acetophenone and a benzaldehyde. For **2,2',4-Trihydroxy-5'-methylchalcone**, the precursors are 2-hydroxy-5-methylacetophenone and 2,4-dihydroxybenzaldehyde.

Claisen-Schmidt Condensation Workflow

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Caption: General workflow for the synthesis of **2,2',4-Trihydroxy-5'-methylchalcone**.

Detailed Experimental Protocol (General)

- **Preparation:** In a round-bottom flask, dissolve equimolar amounts of 2-hydroxy-5-methylacetophenone and 2,4-dihydroxybenzaldehyde in a suitable solvent such as ethanol.
- **Catalysis:** While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 40-60% potassium hydroxide or sodium hydroxide. The reaction mixture will typically develop a deep color.
- **Reaction:** Allow the mixture to stir at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~4-5), which will cause the chalcone to precipitate out as a solid.
- **Isolation:** Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure **2,2',4-Trihydroxy-5'-methylchalcone**.

Biological Activity and Signaling Pathways

While direct studies on **2,2',4-Trihydroxy-5'-methylchalcone** are limited, extensive research on its close structural isomer, 2,2',4'-trihydroxychalcone, provides strong indications of its potential biological activities and mechanisms of action. Chalcones, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties.^{[5][6]}

Anticancer and Anti-inflammatory Effects

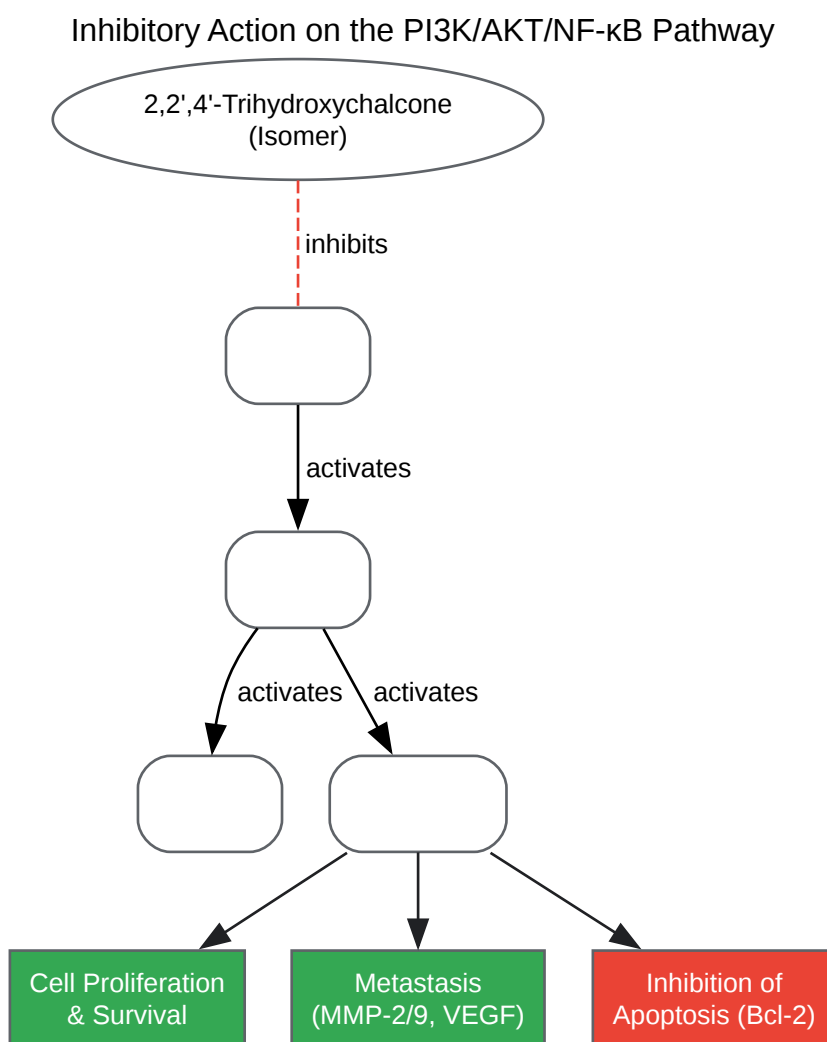
Research on 2,2',4'-trihydroxychalcone has demonstrated significant antitumor effects on the A549 human lung cancer cell line.^[7] The compound was found to:

- Inhibit cancer cell proliferation, migration, and invasion.^[7]
- Promote apoptosis (programmed cell death) in cancer cells.^[7]

- Reduce the expression of metalloproteinases (MMP-2/9), Bcl-2, and vascular endothelial growth factor (VEGF).[7]
- Increase the expression of pro-apoptotic proteins like Bax and caspase-3.[7]

Modulation of the PI3K/AKT/NF- κ B Signaling Pathway

The anticancer and anti-inflammatory effects of 2,2',4'-trihydroxychalcone are largely attributed to its ability to suppress the PI3K/AKT/NF- κ B signaling pathway.[7] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.



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Caption: Postulated inhibition of the PI3K/AKT/NF- κ B pathway.

By inhibiting key kinases like PI3K and AKT, the chalcone prevents the downstream activation of NF- κ B, a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and metastasis.[7]

Modulation of ROR γ t

Further studies have identified 2,2',4'-trihydroxychalcone as an inhibitor of Retinoid-related orphan receptor gamma t (ROR γ t).[8] ROR γ t is a crucial transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases. This suggests a potential therapeutic role for this class of chalcones in treating Th17-driven autoimmune disorders.[8]

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